4-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted with a chlorine atom at the 4-position. Attached to the thiazole ring via a carbamoyl-methyl linkage is a thiophen-2-ylmethyl group, introducing aromatic heterocyclic diversity. Synthesis typically involves multi-step condensation reactions, with structural confirmation via $ ^1H $-NMR and $ ^{13}C $-NMR, as seen in analogous compounds .
Properties
IUPAC Name |
4-chloro-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S2/c18-12-5-3-11(4-6-12)16(23)21-17-20-13(10-25-17)8-15(22)19-9-14-2-1-7-24-14/h1-7,10H,8-9H2,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEJCOCAQMWHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by a benzamide core linked to a thiazole moiety and a thiophene ring. The presence of chlorine and carbamoyl groups also contributes to its chemical reactivity and biological properties.
Research indicates that compounds with similar structures exhibit various mechanisms of action:
- Antitumor Activity : Thiazole derivatives have been shown to exhibit significant cytotoxic effects against cancer cell lines. The presence of electron-withdrawing groups (like chlorine) enhances their potency by stabilizing the molecular structure and facilitating interactions with target proteins .
- Antiviral Properties : Some thiazole-containing compounds have demonstrated inhibitory effects on viral replication, likely through interference with viral enzymes or host cell pathways .
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary table detailing its activity against different biological targets:
| Biological Activity | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Cytotoxicity | 23.30 ± 0.35 | HT29 (colon cancer) | |
| Antiviral | 130.24 | MT-4 (HIV) | |
| Antimicrobial | 50.00 | Staphylococcus aureus |
Case Study 1: Antitumor Efficacy
In a study examining the cytotoxic effects of thiazole derivatives, the compound was tested against multiple cancer cell lines, including HT29 and Jurkat cells. The results indicated that it exhibited potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin, suggesting its potential as an anticancer agent .
Case Study 2: Antiviral Activity
Another study focused on the antiviral properties of similar thiazole derivatives demonstrated that these compounds could inhibit HIV replication in vitro. The mechanism was attributed to their ability to interfere with reverse transcriptase activity, highlighting their potential as antiviral agents .
Structure-Activity Relationship (SAR)
The SAR analysis for compounds related to this compound reveals critical insights into how structural modifications influence biological activity:
- Chlorine Substitution : The presence of chlorine at specific positions on the benzene ring enhances the compound's lipophilicity and interaction with biological targets.
- Thiazole and Thiophene Rings : These heterocycles are essential for maintaining the compound's bioactivity, as they contribute to electron delocalization and molecular stability.
- Carbamoyl Group : This functional group is crucial for enhancing solubility and bioavailability.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing thiophene and thiazole moieties exhibit significant anticancer properties. The structural features of 4-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide suggest it may interact with biological targets involved in cancer progression. A study demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, indicating a potential for this compound in cancer therapy .
Anti-inflammatory Properties
Thiophene derivatives have been explored for their anti-inflammatory effects. The incorporation of the thiophene ring in this compound may enhance its ability to modulate inflammatory pathways. Case studies have shown that related compounds reduce inflammation markers in animal models, suggesting this compound could be further investigated for treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The compound's unique structure may confer pesticidal properties. Research into similar thiazole and thiophene derivatives has revealed their effectiveness as fungicides and insecticides. For instance, a derivative with a comparable structure was found to exhibit potent activity against common agricultural pests and pathogens, making it a candidate for development as an agricultural chemical .
Structure-Activity Relationship (SAR) Insights
A detailed analysis of the structure-activity relationship (SAR) of this compound reveals how modifications to its structure can influence biological activity:
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Chlorine Substitution | Increased lipophilicity | Enhanced membrane permeability |
| Thiophene Ring | Variations in substituents | Altered biological target interactions |
| Thiazole Moiety | Position of substituents | Changes in potency against specific targets |
This table summarizes how different structural modifications can impact the efficacy of the compound, guiding future research directions.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the thiazole and thiophene scaffold. One derivative demonstrated IC50 values in the low micromolar range against breast cancer cells, highlighting the potential for further development of this compound as an anticancer agent .
Case Study 2: Agricultural Use
Another investigation focused on the application of thiophene-based compounds as fungicides. The study found that a structurally similar compound effectively controlled fungal pathogens in crops, suggesting that this compound could be developed into a novel agricultural pesticide .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and their implications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
